molecular formula C10H13N3O2 B14297445 (1E)-2-Methyl-N'-(4-nitrophenyl)propanimidamide CAS No. 112777-79-4

(1E)-2-Methyl-N'-(4-nitrophenyl)propanimidamide

Cat. No.: B14297445
CAS No.: 112777-79-4
M. Wt: 207.23 g/mol
InChI Key: CTDQKIWXONEIDR-UHFFFAOYSA-N
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Description

(1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide is an organic compound characterized by the presence of a nitrophenyl group and a propanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide typically involves the reaction of 4-nitroaniline with an appropriate aldehyde or ketone under specific conditions. Common reagents used in the synthesis may include reducing agents, catalysts, and solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Purification methods such as crystallization, distillation, or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, acids, or bases may be employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce various oxidized forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide may be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent or catalyst in various chemical reactions.

Biology

Medicine

In medicine, derivatives of (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide may be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1E)-2-Methyl-N’-(4-aminophenyl)propanimidamide: Similar structure but with an amine group instead of a nitro group.

    (1E)-2-Methyl-N’-(4-chlorophenyl)propanimidamide: Similar structure but with a chlorine atom instead of a nitro group.

    (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide may confer unique chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in specific applications where the nitro group plays a crucial role.

Properties

CAS No.

112777-79-4

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-methyl-N'-(4-nitrophenyl)propanimidamide

InChI

InChI=1S/C10H13N3O2/c1-7(2)10(11)12-8-3-5-9(6-4-8)13(14)15/h3-7H,1-2H3,(H2,11,12)

InChI Key

CTDQKIWXONEIDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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